(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of thiophene, isoxazole, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water.
Synthesis of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Thiophene and Isoxazole Rings: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the thiophene and benzo[d]thiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: It can act as a semiconductor, facilitating the flow of electrons in organic electronic devices.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.
Isoxazole Derivatives: Compounds used in pharmaceuticals for their anti-inflammatory and antimicrobial properties.
Thiophene Derivatives: Utilized in organic electronics and as intermediates in the synthesis of more complex molecules.
Uniqueness: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is unique due to its combination of three distinct heterocyclic systems, which confer a range of chemical and biological properties
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVOWDMEGYLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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